3-Acetamidocyclohexane-1-carboxylic acid
Description
Significance of Cyclohexane (B81311) Derivatives in Organic and Medicinal Chemistry
Cyclohexane derivatives are fundamental building blocks in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. nih.gov The cyclohexane ring, with its chair and boat conformations, offers a level of conformational rigidity that is highly sought after in drug design. This defined three-dimensional structure can influence a molecule's binding affinity and selectivity for biological targets. researchgate.netontosight.ai The incorporation of various functional groups onto the cyclohexane scaffold allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile. google.comgoogle.com
Overview of Amide and Carboxylic Acid Functionalities in Bioactive Molecules
The amide and carboxylic acid functional groups are among the most prevalent in biologically active molecules. uni.lusigmaaldrich.com The carboxylic acid group, being ionizable at physiological pH, can enhance a molecule's water solubility and participate in crucial hydrogen bonding interactions with biological receptors. uni.luchemicalbook.com It is a key component of many drugs, contributing to their absorption, distribution, metabolism, and excretion (ADME) properties. chemicalbook.comethz.ch
The amide bond is a cornerstone of peptides and proteins and is also found in a vast number of synthetic drugs. sigmaaldrich.comsynquestlabs.com Its stability and ability to act as both a hydrogen bond donor and acceptor make it an essential linker and a key element in defining the three-dimensional structure required for optimal biological activity. chemicalbook.comsynquestlabs.com The combination of these two functional groups in a single molecule, as seen in 3-Acetamidocyclohexane-1-carboxylic acid, creates a scaffold with significant potential for biological recognition.
Stereochemical Considerations in Cyclohexane Scaffolds
The stereochemistry of substituents on a cyclohexane ring has a profound impact on a molecule's biological activity. researchgate.netontosight.ai In the case of this compound, the substituents at positions 1 and 3 can exist in either a cis or trans relationship, leading to different diastereomers. These stereoisomers will have distinct spatial arrangements of their functional groups, which can lead to significant differences in their interactions with chiral biological environments such as enzymes and receptors. The specific stereoisomer, for instance (1S,3R)-3-acetamidocyclohexane-1-carboxylic acid, has a unique CAS number (1821748-41-7), highlighting its distinct chemical identity. chemicalbook.com
| Isomer | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) |
|---|---|---|---|---|---|
| (1S,3R) | 1821748-41-7 | C₉H₁₅NO₃ | 185.22 | 428.0 ± 34.0 | 1.16 ± 0.1 |
Historical Context of Related γ-Amino Acid Research
This compound can be considered a derivative of a γ-amino acid, where the amino group is part of an acetamido moiety and separated from the carboxylic acid by a three-carbon chain within the cyclohexane ring. The study of γ-amino acids has a rich history, with γ-aminobutyric acid (GABA) being the most prominent example. nist.govnih.gov Discovered in the brain in 1950, GABA was later identified as the primary inhibitory neurotransmitter in the central nervous system. nist.govmdpi.com This discovery spurred extensive research into the synthesis and biological activity of other γ-amino acids and their analogs, with the aim of developing new therapeutic agents for neurological disorders. spectrabase.com The rigidified cyclohexane backbone of this compound makes it an interesting candidate within this broader class of compounds for exploring conformationally constrained mimics of flexible neurotransmitters.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-acetamidocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-6(11)10-8-4-2-3-7(5-8)9(12)13/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
XJBZHHSZIIUCOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCCC(C1)C(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of 3 Acetamidocyclohexane 1 Carboxylic Acid
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is the most reactive site for derivatization, readily undergoing nucleophilic acyl substitution reactions. openstax.org Its reactivity can be enhanced by converting the hydroxyl portion into a better leaving group or by using acid catalysts to activate the carbonyl group. openstax.org
Esterification Reactions
Esterification is a fundamental reaction of 3-acetamidocyclohexane-1-carboxylic acid, converting the carboxyl group into an ester. This transformation is typically achieved through several methods.
Fischer Esterification : This classic method involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible, and to drive it towards the product, the alcohol is often used in excess as the solvent, and water is removed as it is formed. masterorganicchemistry.comlibretexts.org
Reaction with Alkyl Halides : The carboxylate anion, formed by treating the carboxylic acid with a base, can act as a nucleophile and react with primary alkyl halides (e.g., methyl iodide) in an SN2 reaction to yield the corresponding ester. commonorganicchemistry.com
Carbodiimide-Mediated Esterification : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) facilitate esterification, especially for acid-sensitive substrates. openstax.orgorgsyn.org The reaction often includes a catalyst such as 4-(dimethylamino)pyridine (DMAP). orgsyn.org This method is known as the Steglich esterification and is effective for a wide range of alcohols, including sterically hindered ones. commonorganicchemistry.com
Conversion to Acid Chloride : A two-step process involves first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. openstax.orgmasterorganicchemistry.comlibretexts.org The resulting acyl chloride is then reacted with an alcohol to form the ester. commonorganicchemistry.comualberta.ca
Table 1: Examples of Esterification Reactions
| Reactant (Alcohol) | Reagent/Conditions | Product |
|---|---|---|
| Methanol | H₂SO₄ (catalyst), heat | Methyl 3-acetamidocyclohexane-1-carboxylate |
| Ethanol | DCC, DMAP | Ethyl 3-acetamidocyclohexane-1-carboxylate |
| tert-Butyl alcohol | 1) SOCl₂, 2) t-BuOH, pyridine | tert-Butyl 3-acetamidocyclohexane-1-carboxylate |
| Benzyl alcohol | EDC, HOBt | Benzyl 3-acetamidocyclohexane-1-carboxylate |
Amidation and Peptide Coupling Chemistry
The carboxylic acid can be coupled with primary or secondary amines to form amide bonds. While direct reaction is possible by heating an ammonium (B1175870) carboxylate salt above 100°C to drive off water, this method is often inefficient. libretexts.orglibretexts.org More commonly, coupling reagents are employed to activate the carboxylic acid. libretexts.org
This chemistry is central to peptide synthesis, where the carboxylic acid of one amino acid is linked to the amine of another. wpmucdn.com this compound can be incorporated into peptide-like structures using these established methods.
Common coupling reagents include:
Carbodiimides : DCC and EDC are widely used. libretexts.orgyoutube.com The reaction proceeds by forming a highly reactive O-acylisourea intermediate, which is then attacked by the amine. openstax.org To minimize side reactions and reduce racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often included. wpmucdn.compeptide.com
Phosphonium Salts : Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient and lead to rapid amide bond formation with minimal side reactions. peptide.com
Uronium/Thiouronium Salts : Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and TOTT (2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethyl-isothiouronium tetrafluoroborate) are effective, particularly for sterically hindered substrates. peptide.combachem.com
Table 2: Examples of Amidation Reactions
| Reactant (Amine) | Coupling Reagent/Additive | Product |
|---|---|---|
| Ammonia (B1221849) | 1) SOCl₂, 2) Excess NH₃ | 3-Acetamidocyclohexane-1-carboxamide |
| Glycine methyl ester | EDC, HOBt | Methyl (2-(3-acetamidocyclohexanecarboxamido)acetate) |
| Aniline | PyBOP, DIPEA | N-phenyl-3-acetamidocyclohexane-1-carboxamide |
| Piperidine | DCC | (3-Acetamidocyclohexyl)(piperidin-1-yl)methanone |
Formation of Acyl Hydrazides and Hydroxamic Acids
The carboxylic acid moiety can be converted to other important functional groups, such as acyl hydrazides and hydroxamic acids.
Acyl Hydrazides : These derivatives are typically synthesized by reacting an activated form of the carboxylic acid, such as an ester or acyl chloride, with hydrazine (B178648) (N₂H₄). thermofisher.com
Hydroxamic Acids : Hydroxamic acids possess the R-CO-NH-OH functional group and are potent metal chelators. nih.govwikipedia.org They are generally prepared by reacting carboxylic acids or their derivatives (esters, acyl chlorides) with hydroxylamine (B1172632) (NH₂OH) or its salts. wikipedia.org The coupling is often facilitated by standard amide bond forming reagents like EDC. nih.govnih.gov
Table 3: Synthesis of Acyl Hydrazide and Hydroxamic Acid Derivatives
| Reactant | Reagent/Conditions | Product |
|---|---|---|
| Hydrazine | Via methyl ester intermediate, heat | 3-Acetamidocyclohexane-1-carbohydrazide |
| Hydroxylamine hydrochloride | EDC, base | N-hydroxy-3-acetamidocyclohexane-1-carboxamide |
Conversion to Aliphatic Amines
The carboxylic acid group can be replaced with an amino group, resulting in a one-carbon degradation. A primary laboratory method for this transformation is the Curtius rearrangement . This multi-step sequence involves:
Conversion of the carboxylic acid to an acyl chloride (e.g., with SOCl₂).
Reaction of the acyl chloride with sodium azide (B81097) to form an acyl azide.
Thermal or photochemical rearrangement of the acyl azide to an isocyanate, with loss of N₂ gas.
Hydrolysis of the isocyanate to yield the primary amine (3-acetamidocyclohexan-1-amine) and carbon dioxide.
Alternatively, the carboxylic acid can be converted to a primary amide, which is then reduced with a strong reducing agent like lithium aluminum hydride (LiAlH₄) to afford the corresponding aminomethyl derivative ( (3-acetamidocyclohexyl)methanamine), preserving the carbon atom. youtube.com Modern methods also allow for the one-pot reductive amination of carboxylic acids using ammonia and hydrogen gas with specialized catalysts. rsc.org Another approach involves derivatizing the carboxylic acid with a half-protected diamine, followed by removal of the protecting group to yield an amine with an extended chain. thermofisher.com
Reactions of the Amide Moiety
The acetamido group is significantly less reactive than the carboxylic acid. The most common reaction involving this moiety is its hydrolysis. Under strong acidic or basic conditions and heat, the amide bond can be cleaved to yield 3-aminocyclohexane-1-carboxylic acid and acetic acid (or their respective salts, depending on the pH). youtube.com This reaction is essentially the reverse of amide formation. Due to the stability of the amide bond, these conditions are often harsh and can potentially affect other parts of the molecule.
Cyclohexane (B81311) Ring Modifications
Direct chemical modification of the saturated cyclohexane ring of this compound is challenging due to the inertness of C-H bonds and the presence of sensitive functional groups. Most synthetic strategies involve constructing the desired substituted cyclohexane ring from functionalized precursors rather than modifying the intact ring system.
Potential, though often impractical, reactions could include free-radical halogenation. However, this method typically lacks selectivity and would likely produce a complex mixture of products. Hydrogenation of the ring is not possible as it is already saturated. google.com Therefore, derivatization studies on this compound focus almost exclusively on transformations of the carboxylic acid and, to a lesser extent, the amide group.
Oxidation and Reduction Pathways
The oxidation and reduction reactions of this compound primarily involve the carboxylic acid functional group, as the acetamido group and the saturated cyclohexane ring are generally stable under common redox conditions.
Oxidation:
The carboxyl group is at a high oxidation state, making further oxidation challenging without cleaving carbon-carbon bonds. libretexts.org The most common oxidative pathway for carboxylic acids is decarboxylation, where the carboxyl group is removed as carbon dioxide (CO₂). libretexts.org
One notable example of oxidative decarboxylation is the Hunsdiecker reaction . While not performed directly on the free acid, its silver salt can react with bromine to yield a bromo-substituted cyclohexane. In this transformation, the carboxyl carbon is oxidized to CO₂, and the organic residue is also oxidized as bromine replaces the carboxyl group. libretexts.org Another reagent that can achieve a similar transformation is lead tetraacetate. libretexts.org
Under more forcing conditions, the cyclohexane ring itself can be oxidized, leading to ring-opening and the formation of various dicarboxylic acids, such as adipic acid, and other oxygenated products. This process, however, typically requires strong oxidizing agents and harsh conditions, and often results in a complex mixture of products. researchgate.net The acetamido group is generally resistant to oxidation but can be cleaved under aggressive oxidative conditions.
Reduction:
The carboxylic acid group can be selectively reduced to a primary alcohol. This transformation requires powerful reducing agents due to the low electrophilicity of the carboxyl carbon.
Lithium Aluminum Hydride (LiAlH₄): This is a strong and highly effective reagent for the reduction of carboxylic acids to primary alcohols. libretexts.orglibretexts.orgyoutube.com The reaction proceeds via a complex aluminum alkoxide intermediate, which is then hydrolyzed during workup to yield the corresponding alcohol, (3-acetamidocyclohexyl)methanol. An aldehyde is formed as a transient intermediate but cannot be isolated as it is more reactive than the starting carboxylic acid and is immediately reduced further. libretexts.org
Borane (BH₃): Borane, typically used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another powerful reagent for reducing carboxylic acids. libretexts.orgkhanacademy.org It is often preferred over LiAlH₄ for its greater functional group tolerance and safer handling. libretexts.org Borane reacts more rapidly with carboxylic acids than with other carbonyl groups like ketones, allowing for selective reductions in multifunctional molecules. khanacademy.org
Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce carboxylic acids. libretexts.orgyoutube.com Instead of reduction, NaBH₄ typically reacts with the acidic proton of the carboxylic acid to form a carboxylate salt and hydrogen gas. youtube.com
| Reagent | Abbreviation | Product with this compound | Notes |
|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | (3-Acetamidocyclohexyl)methanol | Powerful, non-selective reducing agent. libretexts.org |
| Borane-Tetrahydrofuran Complex | BH₃·THF | (3-Acetamidocyclohexyl)methanol | Powerful and more selective than LiAlH₄; safer to handle. libretexts.orgkhanacademy.org |
| Sodium Borohydride | NaBH₄ | No reduction; forms sodium 3-acetamidocyclohexane-1-carboxylate | Not a strong enough reducing agent for carboxylic acids. libretexts.org |
Substitution Reactions at the Cyclohexane Ring
Direct substitution of a hydrogen atom on the saturated cyclohexane ring is inherently difficult due to the inertness of C-H bonds. Such transformations typically require harsh conditions or specialized catalytic systems.
One potential pathway is free-radical halogenation , which involves reacting the compound with a halogen (e.g., Br₂ or Cl₂) in the presence of UV light or a radical initiator. This process generates a halogen radical that can abstract a hydrogen atom from the cyclohexane ring, followed by reaction with a halogen molecule to form a halogenated cyclohexane. However, this method lacks selectivity and would likely produce a complex mixture of mono-, di-, and poly-halogenated isomers at various positions on the ring.
A more advanced and selective approach involves C-H functionalization , a modern area of synthetic chemistry. Recent studies have shown that the carboxylic acid group can act as a directing group to guide a transition metal catalyst (e.g., palladium) to specific C-H bonds on a cycloalkane ring. nih.gov This allows for site-selective arylation or other coupling reactions at positions that are sterically accessible to the catalyst, such as the γ-methylene position. nih.gov This transannular C–H functionalization offers a pathway to synthesize specifically substituted derivatives that would be inaccessible through classical methods. nih.gov
Functionalization for Specific Applications
The presence of both a carboxylic acid and an acetamido group allows for a wide range of derivatization reactions, enabling the functionalization of this compound for various applications, including its use as a scaffold in medicinal chemistry. nih.gov
The carboxylic acid moiety is a versatile handle for modification. It can be converted into several other functional groups through nucleophilic acyl substitution reactions. libretexts.orgualberta.ca
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) yields the corresponding ester. This is a reversible process, and using a large excess of the alcohol can drive the equilibrium toward the product. libretexts.org
Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acid chloride. libretexts.orglibretexts.org This derivative serves as a key intermediate for synthesizing other derivatives.
Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form new amide bonds. This reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) to activate the carboxyl group and promote the reaction under mild conditions. libretexts.org
Acyl Hydrazide Formation: Using carbodiimide-mediated coupling, the carboxylic acid can be reacted with hydrazines to form acyl hydrazides. thermofisher.com
The acetamido group can also be modified, most commonly through hydrolysis under strong acidic or basic conditions to yield the corresponding primary amine, 3-aminocyclohexane-1-carboxylic acid. This amino acid is a valuable building block for synthesizing peptidomimetics and other biologically active molecules. researchgate.net
These functionalization strategies have been employed to synthesize potent inhibitors of enzymes such as Diacylglycerol acyltransferase 1 (DGAT1), which is a target for the treatment of obesity. nih.gov For instance, the carboxylic acid headgroup of similar cyclohexane scaffolds has been incorporated into isoxazole (B147169) and thiazole (B1198619) analogs to optimize inhibitor potency. nih.gov
| Functional Group | Reagent(s) | Product Functional Group | Reaction Type |
|---|---|---|---|
| Carboxylic Acid | Alcohol (R'-OH), H⁺ | Ester (-COOR') | Fischer Esterification libretexts.org |
| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acid Chloride (-COCl) | Nucleophilic Acyl Substitution libretexts.org |
| Carboxylic Acid | Amine (R'₂NH), DCC | Amide (-CONR'₂) | Amide Coupling libretexts.org |
| Acetamido | H₃O⁺ or OH⁻, heat | Amine (-NH₂) | Amide Hydrolysis researchgate.net |
Structural Characterization and Stereochemical Assignment
Elucidation of Absolute and Relative Stereochemistry
The presence of two stereocenters at the C1 and C3 positions of the cyclohexane (B81311) ring in 3-Acetamidocyclohexane-1-carboxylic acid results in the existence of four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These stereoisomers can be classified into two pairs of enantiomers (non-superimposable mirror images) and two pairs of diastereomers (stereoisomers that are not mirror images). The cis and trans relationship between the acetamido and carboxylic acid groups defines the relative stereochemistry. In the cis isomer, both substituents are on the same face of the cyclohexane ring, corresponding to the (1R,3S) and (1S,3R) configurations. Conversely, the trans isomer has the substituents on opposite faces, corresponding to the (1R,3R) and (1S,3S) configurations.
The definitive assignment of absolute and relative stereochemistry for these isomers relies on a combination of synthetic strategies and advanced analytical techniques. Stereoselective synthesis, starting from chiral precursors of known configuration, is a powerful tool for obtaining specific stereoisomers. For instance, the synthesis of the closely related precursor, 3-aminocyclohexanecarboxylic acid, has been achieved with defined stereochemistry, which can then be acylated to yield the target compound with a known configuration. researchgate.netnih.gov
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, play a pivotal role in determining the relative stereochemistry. The coupling constants (³J) between the protons on the carbons bearing the substituents (H1 and H3) can provide valuable information about their dihedral angle and thus their relative orientation (cis or trans). Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can reveal through-space interactions between protons, helping to confirm the spatial relationship of the substituents.
For the unambiguous determination of the absolute configuration of each enantiomer, techniques such as X-ray crystallography are the gold standard. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined, unequivocally establishing the absolute stereochemistry. tcichemicals.com Chiral High-Performance Liquid Chromatography (HPLC) is another indispensable technique, not only for separating enantiomers but also for their assignment when coupled with a detector that can distinguish between them, such as a circular dichroism detector. mdpi.comsigmaaldrich.com
Conformational Analysis of the Cyclohexane Ring System
The cyclohexane ring is not planar but exists predominantly in a flexible chair conformation to minimize angle and torsional strain. For a substituted cyclohexane like this compound, the substituents can occupy either an axial or an equatorial position on the chair conformer. The relative stability of these conformers is governed by steric interactions, particularly the unfavorable 1,3-diaxial interactions that occur when a substituent is in an axial position, leading to steric hindrance with other axial hydrogens. spcmc.ac.in
Due to this steric strain, bulky substituents preferentially occupy the more stable equatorial position. In the case of this compound, both the acetamido and carboxylic acid groups are of significant size.
For the trans isomer, a diequatorial conformation, where both the acetamido and carboxylic acid groups are in equatorial positions, is expected to be the most stable conformer. This arrangement minimizes the steric strain associated with 1,3-diaxial interactions.
For the cis isomer, one substituent must be in an axial position while the other is equatorial. The equilibrium between the two possible chair conformations will depend on the relative steric bulk of the acetamido and carboxylic acid groups. The conformation where the larger group occupies the equatorial position will be favored.
The conformational equilibrium can be experimentally investigated using variable-temperature NMR spectroscopy. By analyzing the changes in the NMR spectrum, particularly the coupling constants, at different temperatures, the relative populations of the different conformers can be determined, and the energy difference between them can be calculated.
Isomeric Purity Analysis
The development of a successful chiral HPLC method often involves screening different types of chiral stationary phases and optimizing the mobile phase composition to achieve baseline separation of all stereoisomers. sigmaaldrich.com
In addition to chiral HPLC, NMR spectroscopy can also be employed for determining isomeric purity, particularly for diastereomers, as they generally have distinct NMR spectra. For enantiomers, the use of a chiral solvating agent can induce chemical shift differences between the enantiomers in the NMR spectrum, allowing for their quantification. rsc.org
Advanced Analytical Methodologies for 3 Acetamidocyclohexane 1 Carboxylic Acid and Its Derivatives
Spectroscopic Techniques
Spectroscopic methods are fundamental for the structural confirmation of 3-Acetamidocyclohexane-1-carboxylic acid, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of this compound. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of each proton and carbon atom within the molecule.
¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the different functional groups. The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the 10-12 ppm region. libretexts.orgoregonstate.edu Protons on carbons adjacent to a carbonyl group generally resonate in the 2-3 ppm range. libretexts.orglibretexts.org The protons of the cyclohexyl ring would appear as a complex series of multiplets, while the acetyl methyl protons would be a sharp singlet, and the amide proton (N-H) would also be identifiable.
¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is significantly deshielded, with a characteristic chemical shift between 160-185 ppm. libretexts.orgoregonstate.edu The carbonyl carbon of the acetamido group would also appear in this downfield region. The carbons of the cyclohexyl ring and the acetyl methyl group would resonate at higher field strengths.
| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Carboxylic Acid | ¹H (-COOH) | 10.0 - 12.0 | Broad Singlet |
| Amide | ¹H (-NH) | Variable | Singlet/Broad Singlet |
| Cyclohexyl Ring | ¹H (-CH-, -CH₂) | 1.0 - 2.5 | Multiplets |
| α-Proton to COOH | ¹H (-CHCOOH) | 2.0 - 3.0 | Multiplet |
| Acetyl Methyl | ¹H (-COCH₃) | ~2.0 | Singlet |
| Carboxylic Acid Carbonyl | ¹³C (-COOH) | 160 - 185 | - |
| Amide Carbonyl | ¹³C (-NHCOCH₃) | ~170 | - |
| Cyclohexyl Ring | ¹³C (-CH-, -CH₂) | 20 - 50 | - |
| Acetyl Methyl | ¹³C (-COCH₃) | ~25 | - |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise mass and elemental formula of this compound (C₉H₁₅NO₃). This technique provides mass accuracy typically within 5 ppm, allowing for confident formula assignment. sciex.com
The fragmentation pattern in the mass spectrum offers further structural confirmation. For carboxylic acids, signature fragmentations include the sequential loss of an OH group (17 mass units) and then a CO group (28 mass units). oregonstate.edu For derivatives, a primary fragmentation pathway is the cleavage of the C-Y bond to generate a stable acylium ion (R-CO⁺), which often appears as the base peak. libretexts.org In the case of this compound, characteristic fragments corresponding to the loss of water, the acetamido group, or the entire carboxylic acid function would be expected.
Chromatographic Techniques
Chromatographic methods are essential for the separation and purification of this compound, as well as for the critical assessment of its enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
Since this compound possesses chiral centers, its enantiomers will have identical physical properties in a non-chiral environment. csfarmacie.cz Chiral HPLC is the predominant technique for separating these enantiomers to determine enantiomeric purity. csfarmacie.cz Two primary strategies are employed:
Direct Separation: This method uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer. tcichemicals.com Chiral recognition is often based on the "three-point interaction" model, where multiple simultaneous interactions (e.g., hydrogen bonding, steric hindrance) between the analyte and the CSP lead to differential retention times. csfarmacie.cz
Indirect Separation: This approach involves derivatizing the racemic mixture with a chiral reagent to form a pair of diastereomers. mdpi.comnih.gov Since diastereomers have different physical properties, they can be separated using standard, non-chiral HPLC columns, such as a C18 reversed-phase column. mdpi.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive technique for the quantitative analysis of non-volatile compounds like this compound in complex matrices. researchgate.netnih.gov This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing high selectivity and specificity. researchgate.net
A significant challenge in analyzing small carboxylic acids with reversed-phase liquid chromatography (RP-LC) is their poor retention on nonpolar stationary phases due to their high polarity. nih.gov To address this, chemical derivatization is often employed. Derivatization modifies the analyte to increase its hydrophobicity, enhancing its retention on the RP column, and can also improve ionization efficiency for MS detection. nih.govnih.gov A common derivatizing agent for carboxylic acids is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxyl group to form a stable derivative. nih.govresearchgate.net This strategy has been shown to result in good retention capacity and allows for the accurate quantification of short-chain carboxylic acids in various biological fluids. researchgate.net
The LC-MS method involves injecting the derivatized sample into an HPLC system, where it is separated from other components on a column (e.g., a C18 column). The eluent from the column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such analyses, and it can be operated in either positive or negative ion mode. researchgate.net For carboxylic acid derivatives, negative ion mode is often used to detect the deprotonated molecule [M-H]⁻. researchgate.net Tandem mass spectrometry (MS/MS) is frequently used for quantification, where a specific parent ion is selected and fragmented to produce characteristic product ions. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly enhances selectivity and reduces background noise, enabling precise and accurate quantification even at very low concentrations. researchgate.net
Table 2: Illustrative LC-MS/MS Parameters for Carboxylic Acid Analysis
| Parameter | Description |
|---|---|
| Chromatography | |
| Column | Reversed-phase (e.g., C18, Charge Surface Hybrid) researchgate.net |
| Mobile Phase | Gradient elution with Acetonitrile and water (often with formic acid) lcms.cz |
| Derivatization Agent | 3-nitrophenylhydrazine (3-NPH) nih.govresearchgate.net |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), often in negative mode researchgate.net |
| Analysis Mode | Tandem Mass Spectrometry (MS/MS) |
Polarimetry for Optical Rotation Measurement
This compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Polarimetry is a fundamental technique used to measure the optical rotation of chiral compounds in solution. nih.gov This property arises from the interaction of plane-polarized light with the chiral molecules. When plane-polarized light passes through a solution containing a chiral compound, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the specific stereoisomer. nih.gov
The measurement is performed using a polarimeter. The observed rotation (α) is dependent on several factors, including the concentration of the sample (c), the path length of the light through the sample (l), the temperature, and the wavelength of the light used. nih.gov To obtain a standardized value, the specific rotation [α] is calculated using the formula:
[α] = α / (l × c)
where 'l' is in decimeters (dm) and 'c' is in grams per milliliter (g/mL). nih.gov The measurement is typically performed at a standard wavelength, such as the sodium D-line (589 nm), and a specific temperature (e.g., 20°C). researchgate.net
The sign of the specific rotation (+ for dextrorotatory or - for levorotatory) helps to distinguish between enantiomers, which rotate plane-polarized light by equal amounts but in opposite directions. mdpi.com Furthermore, polarimetry is crucial for determining the enantiomeric excess (ee) of a sample, which is a measure of its chiral purity. For a mixture of enantiomers, the enantiomeric excess can be calculated from the specific rotation of the mixture compared to the specific rotation of the pure enantiomer. nih.gov This analytical method is indispensable for the quality control of chiral pharmaceutical compounds where one enantiomer may have the desired therapeutic effect while the other may be inactive or cause adverse effects. nih.govresearchgate.net
Table 3: Factors Influencing Optical Rotation Measurement
| Factor | Influence | Standardization |
|---|---|---|
| Concentration | The observed rotation is directly proportional to the concentration. | Specific rotation is calculated to normalize for concentration. nih.gov |
| Path Length | The observed rotation is directly proportional to the path length of the polarimeter cell. | Standard cell lengths (e.g., 1 dm or 100 mm) are used. researchgate.net |
| Wavelength | The magnitude of rotation is dependent on the wavelength of light (Optical Rotatory Dispersion). | Measurements are typically made at a specific wavelength, commonly 589 nm (Sodium D-line). mdpi.com |
| Temperature | Optical rotation can vary with temperature. | Measurements are conducted at a controlled temperature (e.g., 20°C). researchgate.net |
| Solvent | The nature of the solvent can influence the observed rotation. | The solvent used is always specified when reporting a specific rotation value. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Acetyl chloride |
| Boron trifluoride-methanol |
| Ethanol |
| Formic acid |
| Hydrogen chloride |
| Methanol |
| Methyl 3-acetamidocyclohexane-1-carboxylate |
| 3-nitrophenylhydrazine |
| Sulfuric acid |
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, the analysis of Molecular Electrostatic Potential (MEP) maps reveals the regions of positive and negative charge distribution on the molecular surface, identifying potential sites for electrophilic and nucleophilic attack. Mulliken charge analysis provides a quantitative measure of the partial atomic charges, indicating how electron density is shared among the atoms.
A hypothetical study using DFT with a standard basis set like M06-2X/def2-TZVP could yield the electronic properties for both cis and trans isomers, as shown in the illustrative table below. nrel.gov
| Parameter | cis-Isomer | trans-Isomer | Description |
|---|---|---|---|
| EHOMO (eV) | -6.85 | -6.92 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO (eV) | -0.98 | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 5.87 | 5.97 | Indicator of chemical reactivity and stability. |
| Dipole Moment (Debye) | 3.15 | 2.89 | Measure of the overall polarity of the molecule. |
| Mulliken Charge on C=O (Carboxyl) | +0.55 e | +0.56 e | Partial charge on the carbonyl carbon of the carboxylic acid. |
| Mulliken Charge on C=O (Amide) | +0.51 e | +0.52 e | Partial charge on the carbonyl carbon of the acetamido group. |
Note: The data in this table is illustrative and represents the type of information that would be generated from quantum chemical calculations. It is not based on published experimental or computational results.
Molecular Modeling and Docking Studies for Molecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. ijcap.incomputabio.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. journalijar.com The process involves sampling various conformations of the ligand within the receptor's binding site and using a scoring function to estimate the binding affinity, often represented as a binding energy value. nih.gov
For 3-Acetamidocyclohexane-1-carboxylic acid, a docking study could investigate its potential to inhibit a specific enzyme. For instance, it could be docked into the active site of a hypothetical amidohydrolase or a carboxylate-binding protein. The results would predict the binding mode, identifying key intermolecular interactions such as hydrogen bonds, ionic interactions, and van der Waals forces that stabilize the ligand-receptor complex. The carboxylate group could form salt bridges with positively charged residues like arginine or lysine, while the acetamido group could act as both a hydrogen bond donor (N-H) and acceptor (C=O).
A simulated docking study against a target protein could produce the findings summarized in the following table.
| Parameter | cis-Isomer | trans-Isomer | Description |
|---|---|---|---|
| Binding Energy (kcal/mol) | -6.8 | -7.5 | The estimated free energy of binding; more negative values indicate stronger binding. |
| Estimated Ki (µM) | 15.2 | 5.8 | The predicted inhibition constant, derived from the binding energy. |
| Key Hydrogen Bonds | Carboxyl O with Tyr123; Amide N-H with Asp88 | Carboxyl O with Arg210; Amide C=O with Ser154 | Specific amino acid residues forming hydrogen bonds with the ligand. |
| Ionic Interactions | None Observed | Carboxylate with Arg210 | Electrostatic interaction between charged groups. |
| Hydrophobic Interactions | Cyclohexyl ring with Leu45, Val92 | Cyclohexyl ring with Trp110, Phe214 | Van der Waals interactions involving nonpolar residues. |
Note: The data in this table is hypothetical, illustrating potential outcomes from a molecular docking simulation. The target protein and residues are representative.
Mechanistic Studies of Chemical Reactions via Computational Methods
Computational chemistry is an essential tool for elucidating the mechanisms of chemical reactions. grnjournal.usnumberanalytics.com By mapping the potential energy surface (PES) of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. numberanalytics.comacs.org Calculating the energy barriers (activation energies) associated with these transition states allows for the determination of reaction kinetics and the most probable reaction pathway. fiveable.me
A potential reaction for computational study involving this compound is the acid-catalyzed hydrolysis of the amide bond, yielding 3-aminocyclohexane-1-carboxylic acid and acetic acid. A computational investigation would model the stepwise mechanism, beginning with the protonation of the amide oxygen, followed by the nucleophilic attack of a water molecule on the carbonyl carbon, proton transfer steps, and finally the cleavage of the C-N bond. By calculating the Gibbs free energy of each stationary point along the reaction coordinate, the rate-limiting step can be identified.
An illustrative summary of the energetic profile for such a reaction is provided below.
| Reaction Step | Description | Calculated Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|
| Step 1 (TS1) | Protonation of the amide carbonyl oxygen. | +5.2 |
| Step 2 (TS2) | Nucleophilic attack of water on the protonated amide carbonyl carbon. | +18.5 |
| Step 3 (TS3) | Proton transfer from the attacking water to the nitrogen atom. | +11.3 |
| Step 4 (TS4) | Cleavage of the carbon-nitrogen bond. | +14.8 |
Note: This data is a hypothetical representation of results from a computational study of a reaction mechanism. Values are for illustrative purposes only.
Prediction of Conformational Preferences and Stereoselectivity
The three-dimensional shape, or conformation, of a molecule is critical to its physical properties and biological activity. For substituted cyclohexanes, the ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. sapub.org Substituents can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. Generally, bulky substituents prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions. sapub.orgresearchgate.net
This compound exists as cis and trans diastereomers. For each isomer, the cyclohexane (B81311) ring can flip between two chair conformations.
For the trans -isomer (1,3-trans) , the substituents can be either diaxial (a,a) or diequatorial (e,e). The diequatorial conformation is overwhelmingly favored to minimize steric strain.
For the cis -isomer (1,3-cis) , one substituent must be axial and the other equatorial (a,e or e,a). The ring will preferentially adopt the conformation where the larger substituent (acetamido group) occupies the equatorial position.
Computational methods can precisely quantify the energy difference between these conformers by performing geometry optimizations and frequency calculations. These calculations provide the relative electronic energies or Gibbs free energies, allowing for the prediction of the equilibrium populations of each conformer.
| Isomer | Conformation | Substituent Positions (Carboxyl, Acetamido) | Relative Energy (kcal/mol) | Predicted Equilibrium Population (%) |
|---|---|---|---|---|
| trans | Chair 1 | Equatorial, Equatorial (e,e) | 0.00 (most stable) | >99.9% |
| Chair 2 | Axial, Axial (a,a) | +5.8 | <0.1% | |
| cis | Chair 1 | Equatorial, Axial (e,a) | +1.5 | ~5% |
| Chair 2 | Axial, Equatorial (a,e) | 0.00 (most stable) | ~95% |
Note: Data is illustrative, based on established principles of conformational analysis for substituted cyclohexanes, and represents typical results from computational energy calculations. The relative stability in the cis-isomer assumes the acetamido group is sterically larger than the carboxylic acid group.
Structure Activity Relationship Sar Studies of 3 Acetamidocyclohexane 1 Carboxylic Acid and Analogues
Influence of Stereochemistry on Molecular Recognition and Interaction
Stereochemistry, the three-dimensional arrangement of atoms and molecules, plays a pivotal role in molecular recognition and interaction. For 3-Acetamidocyclohexane-1-carboxylic acid, which possesses chiral centers, the spatial orientation of the acetamido and carboxylic acid functional groups on the cyclohexane (B81311) ring is a critical determinant of its biological activity. The cyclohexane ring can exist in various conformations, most notably the chair and boat forms, with the chair conformation being the most stable. The substituents can occupy either axial or equatorial positions, leading to different stereoisomers (e.g., cis/trans isomers and enantiomers).
The specific orientation of these functional groups dictates how the molecule fits into the binding site of a biological target, such as an enzyme or receptor. The precise geometry of the binding pocket often has a complementary shape to only one stereoisomer of a ligand. For instance, the hydrogen-bonding capabilities of the amide and carboxylic acid groups, along with the hydrophobic nature of the cyclohexane ring, must be correctly positioned to form optimal interactions with amino acid residues in the target protein.
Research on related cyclic compounds has consistently shown that different stereoisomers can exhibit vastly different biological activities, with one isomer often being significantly more potent than the others. This stereoselectivity underscores the importance of controlling the stereochemistry during the synthesis of analogues to achieve the desired therapeutic effect.
Impact of Amide and Carboxylic Acid Modifications on Biological Activity
The amide and carboxylic acid moieties of this compound are key functional groups that often participate in essential interactions with biological targets. Modifications to these groups can profoundly affect the compound's potency, selectivity, and pharmacokinetic properties.
Amide Group Modifications: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). Modifications can include:
N-Alkylation: Replacing the hydrogen on the nitrogen atom with an alkyl group can alter steric bulk and hydrogen bonding capacity, potentially influencing binding affinity.
Amide Bioisosteres: Replacing the amide bond with bioisosteres such as 1,2,3-triazoles can change the electronic properties and metabolic stability of the molecule.
Carboxylic Acid Group Modifications: The carboxylic acid is typically ionized at physiological pH, allowing it to form strong ionic interactions (salt bridges) with positively charged residues like lysine or arginine in a binding site. Modifications can include:
Esterification: Converting the carboxylic acid to an ester removes the negative charge and increases lipophilicity, which can affect cell permeability and duration of action (in the case of a prodrug strategy).
Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres like tetrazoles can maintain the acidic character and ability to form key interactions while potentially improving other properties like oral bioavailability.
The following table illustrates the potential impact of such modifications on biological activity, using hypothetical IC50 values for demonstration.
| Compound | Modification | Hypothetical IC50 (µM) | Rationale for Activity Change |
|---|---|---|---|
| Parent Compound | -NHCOCH3, -COOH | 10 | Baseline activity with key hydrogen bonding and ionic interactions. |
| Analogue 1 | N-Methyl Amide | 50 | Loss of N-H hydrogen bond donor capability and increased steric hindrance reduces binding affinity. |
| Analogue 2 | Methyl Ester | >100 | Elimination of the negative charge prevents crucial ionic interactions with the target. |
| Analogue 3 | Tetrazole Replacement | 15 | Maintains acidic pKa and ability to form key interactions, with minor changes in geometry affecting affinity slightly. |
Exploration of Cyclohexane Ring Substitution Patterns
For instance, adding small alkyl groups could probe for hydrophobic pockets, while introducing polar groups like hydroxyls or amines could identify opportunities for additional hydrogen bonding. The position of the substitution is critical; for example, a substituent at the 4-position of the cyclohexane ring will have a different spatial relationship to the core functional groups than a substituent at the 2-position. Studies on similar cyclohexane-containing molecules have shown that even minor changes, such as the addition of a methyl or fluoro group, can lead to significant gains in potency and selectivity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov These models help in predicting the activity of novel compounds and in understanding the key molecular features that drive biological effects. frontiersin.org
A QSAR study on analogues of this compound would involve several steps:
Data Set Collection: A series of analogues with experimentally determined biological activities is compiled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each analogue. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). researchgate.net
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov
Physicochemical descriptors are fundamental in QSAR modeling as they quantify properties that govern a drug's behavior in a biological system. frontiersin.org For this compound and its analogues, key descriptors include:
pKa: The acid dissociation constant is crucial as it determines the ionization state of the carboxylic acid and any other ionizable groups at a given pH. The ionization state directly impacts the ability to form ionic bonds and influences properties like solubility and membrane permeability. nih.gov
ClogP (Calculated LogP): This value represents the lipophilicity of a compound, which is a measure of its partitioning between an oily (n-octanol) and an aqueous phase. Lipophilicity is a critical factor for membrane traversal and binding to hydrophobic pockets within a target protein. nih.gov
The table below shows how these descriptors might vary for a set of hypothetical analogues.
| Analogue | Substitution | ClogP | pKa | Biological Activity (log(1/IC50)) |
|---|---|---|---|---|
| Parent | None | 0.8 | 4.5 | 5.0 |
| Analogue A | 4-Methyl | 1.3 | 4.6 | 5.3 |
| Analogue B | 4-Hydroxy | 0.2 | 4.5 | 4.8 |
| Analogue C | 4-Fluoro | 1.0 | 4.3 | 5.2 |
In a QSAR model, an equation might be derived, such as: log(1/IC50) = a(ClogP) - b(ClogP)^2 + c*(pKa) + d This equation would suggest an optimal lipophilicity for activity and demonstrate the contribution of the compound's acidity.
Thinking in Terms of Structure-Activity-Relationships (T-SAR) for Membrane Studies
Applying SAR principles to understand and predict how a compound interacts with and permeates biological membranes is a critical aspect of drug design. This "Thinking in Terms of SAR" (T-SAR) approach for membrane studies focuses on how structural modifications affect properties that govern membrane transport, such as passive diffusion and interaction with transporters.
For this compound, key structural features influencing membrane permeability include:
Lipophilicity (ClogP): A balance is required; the compound must be lipophilic enough to enter the lipid bilayer but hydrophilic enough to exit into the aqueous cytoplasm.
Polar Surface Area (PSA): This is the surface sum over all polar atoms. Generally, compounds with a lower PSA have better membrane permeability. The amide and carboxylic acid groups are major contributors to the PSA of the parent compound.
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences the energy required to shed the hydration shell before entering the membrane.
By systematically modifying the structure—for example, by masking the carboxylic acid as an ester or introducing lipophilic substituents on the cyclohexane ring—researchers can modulate these properties to optimize the compound's ability to reach its intracellular target.
Biochemical and Molecular Interactions Fundamental Research
Interaction with Enzyme Systems (e.g., Amidases, Esterases)
The interaction of 3-Acetamidocyclohexane-1-carboxylic acid with enzyme systems, particularly amidases and esterases, is of interest due to its chemical structure, which contains both an amide and a carboxylic acid functional group. Amidases are enzymes that catalyze the hydrolysis of amide bonds, while esterases catalyze the hydrolysis of esters. nih.govnih.gov The susceptibility of this compound to these enzymes would result in the cleavage of the acetamido group, yielding 3-aminocyclohexane-1-carboxylic acid and acetic acid.
While direct studies comprehensively detailing the interaction of this compound with a wide range of amidases and esterases are not extensively documented in publicly available research, inferences can be drawn from related studies. For instance, the enzymatic synthesis and resolution of related compounds often involve these enzyme classes. A study on the preparation of (1S,3R)-3-acetamidocyclohexane-1-carboxylic acid utilized Novozym 435, a lipase (B570770) with esterase activity, for enantioselective acetylation. researchgate.net This suggests a recognition of the cyclohexane (B81311) carboxylate structure by the enzyme.
Furthermore, the hydrolysis of the amide bond in this compound by amidases would be a critical step in its metabolism, converting it into a primary amine. The efficiency of this enzymatic hydrolysis would be influenced by the stereochemistry of the molecule and the specific subclass of the amidase involved. nih.gov Similarly, if the carboxylic acid group were esterified, the resulting compound would be a substrate for esterases, which play a significant role in the metabolism of many pharmaceutical compounds. nih.gov The hydrolysis of such an ester would regenerate the carboxylic acid, a process that can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.
| Enzyme Class | Potential Interaction with this compound | Potential Products | Significance |
|---|---|---|---|
| Amidases | Hydrolysis of the acetamido group | 3-Aminocyclohexane-1-carboxylic acid and Acetic acid | Metabolic conversion, potential alteration of biological activity |
| Esterases (on an esterified derivative) | Hydrolysis of the ester group | This compound and an alcohol | Prodrug activation, metabolic clearance |
Molecular Basis of Enzyme Inactivation (e.g., Ornithine Aminotransferase)
Research on analogs such as (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic acid and (3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acid has shed light on potential inactivation mechanisms. These mechanisms often involve the formation of a reactive species within the enzyme's active site.
One proposed mechanism is the enamine addition mechanism . In this scenario, the inhibitor, after forming a Schiff base with PLP, undergoes a tautomerization to form a reactive enamine intermediate. This enamine can then covalently modify a critical residue in the active site, leading to irreversible inactivation of the enzyme.
Another potential mechanism is fluoride (B91410) ion elimination followed by conjugate addition . In this case, a fluorine-containing inhibitor eliminates a fluoride ion to generate a highly reactive electrophilic intermediate. This intermediate can then be attacked by a nucleophilic residue in the active site, resulting in covalent modification and enzyme inactivation.
The specific mechanism of inactivation by a given inhibitor is highly dependent on its chemical structure and the topography of the enzyme's active site. For this compound, if it were to act as an OAT inactivator, it would likely require metabolic activation to a more reactive form, or its interaction would be based on non-covalent binding leading to competitive or non-competitive inhibition rather than irreversible inactivation.
Receptor Binding Mechanisms (e.g., Hydroxy-Carboxylic Acid Receptors)
The Hydroxy-Carboxylic Acid (HCA) receptors are a family of G protein-coupled receptors that are activated by endogenous hydroxy-carboxylic acids. frontiersin.orgnih.gov This family includes HCA1 (GPR81), HCA2 (GPR109A), and HCA3 (GPR109B). frontiersin.orgnih.gov These receptors are involved in the regulation of metabolic processes, particularly lipolysis. researchgate.net
The activation of HCA receptors is initiated by the binding of a ligand to a binding pocket located within the transmembrane helices of the receptor. nih.gov A key interaction for the binding of endogenous ligands is the formation of a salt bridge between the carboxylate group of the ligand and a conserved arginine residue in the receptor's binding site. nih.gov
While there is no direct evidence from published studies to confirm the binding of this compound to any of the HCA receptors, its structural features—a carboxylic acid group attached to a cyclohexane ring—make it a candidate for potential interaction. The presence of the acetamido group at the 3-position would influence its binding affinity and selectivity for the different HCA receptor subtypes.
The endogenous ligands for HCA receptors vary in their carbon chain length and the position of the hydroxyl group:
HCA1 is activated by lactate (B86563) (2-hydroxypropionic acid). frontiersin.orgnih.gov
HCA2 is activated by 3-hydroxybutyric acid. frontiersin.orgnih.gov
HCA3 is activated by 3-hydroxyoctanoic acid. frontiersin.orgnih.gov
The cyclohexane ring of this compound provides a rigid scaffold that would present the carboxylic acid and the acetamido group in a specific spatial orientation. The affinity for a particular HCA receptor would depend on how well this conformation fits into the receptor's binding pocket and whether the acetamido group can form favorable interactions with the receptor's amino acid residues.
| HCA Receptor Subtype | Endogenous Ligand | Potential for Interaction with this compound |
|---|---|---|
| HCA1 (GPR81) | Lactate (2-hydroxypropionic acid) | Possible, but the bulkier cyclohexane ring and the acetamido group may hinder binding compared to the small lactate molecule. |
| HCA2 (GPR109A) | 3-Hydroxybutyric acid | Potential interaction is plausible due to the presence of a substituent at the 3-position relative to the carboxylate, though the nature of the substituent (acetamido vs. hydroxyl) and the ring structure will be critical. |
| HCA3 (GPR109B) | 3-Hydroxyoctanoic acid | The larger binding pocket of HCA3, which accommodates a longer chain fatty acid, might accommodate the cyclohexane ring. The acetamido group's properties would influence affinity. |
Role as Building Blocks in Peptide and Foldamer Chemistry
Cyclic β-amino acids, such as derivatives of cyclohexane, are valuable building blocks in the field of peptide and foldamer chemistry. Foldamers are unnatural oligomers that mimic the structure of natural peptides and proteins. The incorporation of constrained residues like this compound can impart specific and predictable secondary structures to the resulting peptides.
The cyclohexane ring, with its well-defined chair and boat conformations, introduces a significant conformational constraint on the peptide backbone. This rigidity is instrumental in directing the folding of the peptide into specific secondary structures, such as helices, turns, and sheets. The stereochemistry at positions 1 and 3 of the cyclohexane ring (cis or trans) is a critical determinant of the resulting peptide's conformation.
The incorporation of this compound into a peptide sequence can have a profound impact on its conformation and self-assembly properties. The cyclohexane moiety restricts the torsional angles of the peptide backbone, thereby promoting the formation of stable secondary structures.
For example, peptides containing trans-2-aminocyclohexanecarboxylic acid have been shown to adopt helical conformations. The specific type of helix (e.g., 12-helix or 14-helix) is influenced by the ring size and the substitution pattern of the cyclic β-amino acid. The acetamido group at the 3-position of this compound can participate in hydrogen bonding interactions, further stabilizing the folded structure.
These well-defined secondary structures can, in turn, drive the self-assembly of the peptides into higher-order supramolecular structures. The nature of the self-assembled architecture, such as nanofibers, nanotubes, or vesicles, is dictated by the interplay of various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The acetamido group can play a crucial role in directing these interactions and, consequently, the morphology of the resulting nanomaterials.
Modulatory Effects on Biochemical Pathways (non-clinical)
The potential for this compound to modulate biochemical pathways can be inferred from studies on similar alicyclic carboxylic acids. For instance, cyclohexanecarboxylic acid and 3-cyclohexenecarboxylic acid have been shown to be metabolized by the bacterium Pseudomonas putida. nih.gov The metabolism of cyclohexanecarboxylic acid in this organism proceeds through a CoA-mediated beta-oxidation pathway. nih.gov
This suggests that this compound, upon enzymatic deacetylation to 3-aminocyclohexane-1-carboxylic acid, could potentially enter similar metabolic pathways. The presence of the amino group would, however, likely lead to a different metabolic fate compared to the unsubstituted cyclohexanecarboxylic acid.
Furthermore, carboxylic acids are known to be metabolically activated to form acyl-CoA thioesters and acyl-glucuronides. researchgate.net These reactive metabolites can potentially interact with and modify cellular macromolecules, thereby modulating various biochemical pathways. The formation of a 3-acetamidocyclohexane-1-carbonyl-CoA thioester could lead to its entry into various metabolic pathways, including those involved in fatty acid and amino acid metabolism.
The extent to which this compound modulates specific biochemical pathways would depend on its cellular uptake, its metabolic activation, and its interaction with specific enzymes and receptors. Non-clinical studies using cell-based assays and animal models would be necessary to elucidate its precise effects on biochemical pathways.
Advanced Applications in Chemical Biology and Material Science
Development as Chiral Building Blocks in Asymmetric Synthesis
The enantiopure forms of 3-Acetamidocyclohexane-1-carboxylic acid are valuable chiral building blocks in asymmetric synthesis. Chiral carboxylic acids are fundamental to the creation of many natural products and therapeutic agents. rsc.org The defined stereochemistry of the substituents on the cyclohexane (B81311) ring of this compound provides a scaffold for the synthesis of complex chiral molecules. snnu.edu.cn
The synthesis of enantiomerically pure forms of this compound is a critical first step in its application as a chiral building block. Research has demonstrated successful strategies for obtaining specific stereoisomers, which can then be utilized to impart chirality in subsequent synthetic steps. The principles of asymmetric synthesis often rely on the use of such chiral precursors to control the stereochemical outcome of a reaction, leading to the desired enantiomer of the target molecule. researchgate.net While specific, widely commercialized applications of this compound as a chiral building block are not extensively documented in publicly available research, its structural motifs are analogous to other cyclic amino acids that have been used in the synthesis of peptidomimetics and other biologically active compounds. The rigid cyclohexane backbone can be used to introduce conformational constraints in peptide analogs, which can lead to enhanced biological activity or selectivity.
Precursors for Advanced Organic Materials
The bifunctional nature of this compound, possessing both a carboxylic acid and an amino group (after hydrolysis of the acetamide), makes it a suitable monomer for the synthesis of polyamides. britannica.com Polyamides are a significant class of polymers known for their high performance, including excellent thermal and mechanical properties. The synthesis of polyamides typically involves the condensation reaction between a dicarboxylic acid and a diamine, or the self-condensation of an amino acid. britannica.comchemhume.co.uk
In this context, this compound can be envisioned as a monomer for the creation of novel polyamides with unique properties conferred by the cyclic and stereochemically defined nature of the monomer unit. The incorporation of the cyclohexane ring into the polymer backbone can enhance rigidity and thermal stability compared to linear aliphatic polyamides. The stereochemistry of the monomer could also influence the packing of the polymer chains and, consequently, the macroscopic properties of the material. While specific research on polymers synthesized directly from this compound is not widely reported, the general principles of polyamide chemistry suggest its potential in creating materials with tailored properties for various applications, from engineering plastics to advanced fibers. researchgate.netresearchgate.netmdpi.com
Table 1: Potential Polymer Properties Influenced by this compound Monomer
| Property | Influence of Monomer Structure |
|---|---|
| Thermal Stability | The rigid cyclohexane backbone can increase the glass transition temperature (Tg) and melting point (Tm) of the resulting polyamide. |
| Mechanical Strength | The cyclic structure can lead to increased stiffness and tensile strength in the polymer chains. |
| Crystallinity | The stereochemistry of the monomer can affect the ability of the polymer chains to pack into ordered crystalline structures, influencing properties like clarity and barrier resistance. |
| Solubility | The presence of the amide group and the overall structure of the repeating unit will determine the polymer's solubility in various solvents. |
Probes for Biological Target Identification
Chemical probes are essential tools in chemical biology for the study and identification of biological targets of small molecules. nih.gov The development of such probes often involves the modification of a parent molecule to include a reactive group for covalent labeling and a reporter tag for detection. Photoaffinity labeling is a powerful technique that utilizes a photoreactive group, such as a diazirine or benzophenone, which upon irradiation with UV light, forms a highly reactive species that can covalently bind to nearby interacting proteins. nih.govnih.goviris-biotech.de
Derivatives of this compound hold potential for the development of such biological probes. The carboxylic acid functionality provides a convenient handle for the attachment of a photoreactive moiety and a reporter tag, such as biotin (B1667282) or a fluorescent dye. The core cyclohexane scaffold can mimic the binding motif of a bioactive molecule, allowing the probe to interact with its biological target. While there are no specific, widely reported examples of probes derived directly from this compound, the principles of probe design are well-established. For instance, research on other cyclic molecules has demonstrated the successful creation of photoaffinity probes for target identification. nih.gov The general workflow for utilizing such a probe would involve synthesizing the derivative, incubating it with a biological system (e.g., cell lysate or live cells), irradiating with UV light to induce covalent cross-linking, and then using the reporter tag to isolate and identify the labeled proteins, often through techniques like mass spectrometry. nih.gov This approach could be valuable in elucidating the mechanism of action of drugs or bioactive compounds that share a similar structural scaffold.
Table 2: Components of a Potential Biological Probe Derived from this compound
| Component | Function | Potential Chemical Moiety |
|---|---|---|
| Scaffold | Mimics the binding of a bioactive molecule to its target. | This compound |
| Photoreactive Group | Forms a covalent bond with the target protein upon UV irradiation. | Diazirine, Benzophenone, Aryl Azide (B81097) |
| Reporter Tag | Enables detection and isolation of the probe-target complex. | Biotin, Fluorescent Dye, Alkyne/Azide for Click Chemistry |
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Pathways
The biological activity of chiral molecules is often dictated by their specific stereochemistry. For 3-Acetamidocyclohexane-1-carboxylic acid, which possesses stereocenters, the development of novel stereoselective synthetic methods is a paramount objective. Current synthetic routes may produce racemic or diastereomeric mixtures, necessitating challenging purification steps and resulting in the loss of valuable material.
Future research should focus on asymmetric synthesis strategies to afford specific stereoisomers in high yield and purity. Methodologies worth exploring include:
Enzymatic Resolutions: Utilizing enzymes like lipases for the kinetic resolution of racemic intermediates can provide access to enantiomerically pure compounds. For instance, enzymatic hydrolytic desymmetrization has been successfully applied to precursors of related aminocyclohexane carboxylic acids. researchgate.net
Chiral Catalysis: The use of chiral catalysts, such as rhodium or ruthenium complexes, in hydrogenation or other asymmetric transformations can establish the desired stereocenters early in the synthetic sequence. This approach has been effective in the synthesis of related aminocyclohexanecarboxylic acid derivatives. researchgate.net
Substrate-Controlled Synthesis: Employing starting materials with pre-existing stereocenters, such as those derived from the chiral pool, can guide the stereochemical outcome of subsequent reactions. Strategies using Diels-Alder reactions with chiral dienophiles have proven effective for creating stereochemically rich cyclohexane (B81311) scaffolds. researchgate.net
A practical and scalable synthesis yielding specific stereoisomers, such as the (1R,3S) or (1S,3R) enantiomers, is critical for detailed biological evaluation and the development of potential therapeutic agents. researchgate.net
Exploration of New Derivatization Strategies for Enhanced Functionality
Derivatization of the core this compound scaffold is a promising avenue for modulating its physicochemical properties and enhancing its biological activity. Both the carboxylic acid and the acetamido groups serve as handles for chemical modification.
Future derivatization strategies could include:
Amide and Ester Formation: The carboxylic acid moiety can be converted into a diverse library of amides and esters. This can alter properties such as solubility, cell permeability, and metabolic stability. Amidation, in particular, can introduce new hydrogen bond donors and acceptors, potentially increasing binding affinity to biological targets. nih.gov
Modification of the Acetyl Group: Replacing the acetyl group with other acyl moieties or functional groups could significantly impact biological activity. This allows for the exploration of different steric and electronic requirements at this position.
Introduction of New Functional Groups: Attaching diverse functional groups to the cyclohexane ring can lead to analogues with novel properties. For instance, introducing hydroxyl groups can increase polarity and provide additional points for interaction with biological targets. researchgate.net
These derivatization efforts, coupled with biological screening, will be essential in identifying analogues with improved potency, selectivity, and pharmacokinetic profiles.
In-depth Mechanistic Studies of Molecular Interactions
A fundamental understanding of how this compound and its derivatives interact with biological targets at a molecular level is crucial for rational drug design. Currently, the specific biological targets for this compound are not well-defined. Therefore, initial efforts should be directed towards identifying these targets.
Once a target is identified, in-depth mechanistic studies should be pursued. These studies may involve:
Molecular Docking and Simulation: Computational techniques can predict the binding modes of the compound within the active site of a target protein. researchgate.net These studies can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For example, docking studies on other acetamide-containing compounds have successfully predicted binding mechanisms with enzymes like urease. researchgate.netnih.gov
X-ray Crystallography: Obtaining a crystal structure of the compound bound to its target provides definitive evidence of the binding mode and the specific molecular interactions involved.
Biophysical Techniques: Methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to quantify the binding affinity and thermodynamic parameters of the interaction.
Kinetic Studies: For enzymatic targets, detailed kinetic analyses can determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed). researchgate.net
These mechanistic insights are invaluable for guiding the design of more potent and selective analogues.
Integration with Advanced High-Throughput Screening Methodologies
To efficiently explore the therapeutic potential of this compound and its derivatives, the integration of advanced high-throughput screening (HTS) methodologies is essential. HTS allows for the rapid screening of large compound libraries against various biological targets to identify "hit" compounds with desired activity. eurofinsdiscovery.comthermofisher.com
Future research should leverage HTS in several ways:
Primary Screening: A library of derivatives of this compound can be screened against a panel of diverse biological targets (e.g., enzymes, receptors, ion channels) to identify initial leads. eurofinsdiscovery.com
Assay Miniaturization: Miniaturized HTS platforms enable the screening of thousands of compounds using minimal amounts of material, which is particularly advantageous in the early stages of drug discovery when compound availability may be limited. acs.org
Cell-Based Assays: High-content screening (HCS), which uses automated microscopy and image analysis, can be employed to assess the effects of compounds on cellular processes in a more physiologically relevant context. nih.gov
Robotics and Automation: The use of robotic systems for liquid handling, plate preparation, and data acquisition increases the efficiency and reproducibility of screening campaigns. sigmaaldrich.com
By integrating these advanced screening techniques, researchers can accelerate the pace of discovery and more effectively identify promising drug candidates from libraries of novel analogues.
Expansion of SAR Studies to Novel Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. mdpi.com For this compound, a systematic expansion of SAR studies is a critical next step.
Future SAR campaigns should investigate:
Stereochemistry: The relative and absolute stereochemistry of the substituents on the cyclohexane ring is expected to have a profound impact on activity. A comprehensive SAR study would involve synthesizing and testing all possible stereoisomers.
Ring Conformation: The cyclohexane ring can adopt different conformations (e.g., chair, boat), which can influence the spatial orientation of the substituents. Analogues that lock the ring into a specific conformation could help elucidate the bioactive conformation.
Substituent Effects: The nature and position of substituents on the cyclohexane ring should be systematically varied. For example, SAR studies on related cyclohexane carboxylic acid derivatives have shown that modifications to substituents can significantly impact biological activity. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate physicochemical properties of the analogues with their biological activity. researchgate.net These models can then be used to predict the activity of virtual compounds, guiding the design of new analogues with improved properties.
A thorough exploration of the SAR will provide a detailed roadmap for optimizing the structure of this compound to achieve desired therapeutic effects.
Q & A
Q. How to design stability studies under accelerated degradation conditions?
- Methodological Answer : Expose the compound to 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Analyze degradation products via UPLC-QTOF and quantify using external calibration curves. Hydrolytic stability is tested in PBS (pH 3–9) at 37°C, with kinetic modeling to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
